3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one
Description
Properties
CAS No. |
1823504-79-5 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
spiro[3H-chromene-2,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H10O2/c12-9-7-11(5-6-11)13-10-4-2-1-3-8(9)10/h1-4H,5-7H2 |
InChI Key |
ZLRDOPVDHCZVLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)C3=CC=CC=C3O2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diiodomethane (CHI) and a zinc-copper couple, is effective for alkene cyclopropanation. For this synthesis, a benzopyran-4-one derivative with an exocyclic alkene at the 2-position is required.
Procedure :
-
Dissolve 2-allylbenzopyran-4-one (10 mmol) in dry dichloromethane.
-
Add CHI (15 mmol) and activated Zn-Cu couple (20 mmol).
-
Reflux at 40°C for 12 hours under nitrogen.
-
Quench with aqueous NHCl, extract with DCM, and purify via column chromatography (hexane:EtOAc = 4:1).
Key Data :
| Starting Material | Product Yield (%) | Purity (HPLC) |
|---|---|---|
| 2-Allylbenzopyran-4-one | 62 | 98.5 |
This method achieves moderate yields due to competing side reactions, such as dimerization of the carbene intermediate.
Spirocyclization via Enamine Intermediates
Spirocyclization strategies using enamines enable simultaneous formation of the benzopyran and cyclopropane rings.
Enamine-Mediated Cyclization
Enamines derived from cycloalkanones and 2-hydroxyacetophenone facilitate spiro ring formation.
Procedure :
-
React 2-hydroxyacetophenone (1.0 eq) with cyclopropanone (1.2 eq) and pyrrolidine (1.5 eq) in toluene.
-
Heat at 80°C for 24 hours to form the enamine intermediate.
-
Hydrolyze with dilute HCl to yield the spirocyclic ketone.
-
Oxidize the resulting alcohol to the ketone using Jones reagent (CrO/HSO).
Key Data :
| Step | Intermediate | Yield (%) |
|---|---|---|
| Enamine formation | Spiro[chroman-2,1'-cyclopropan]-4-ol | 55 |
| Oxidation | 3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one | 78 |
This route benefits from stereochemical control but requires careful handling of moisture-sensitive intermediates.
Reduction-Oxidation of Chromen Derivatives
Chromen precursors with a cyclopropane ring can be reduced and oxidized to access the target ketone.
Sodium Borohydride Reduction Followed by Oxidation
Chromen derivatives are reduced to chroman-4-ols, which are subsequently oxidized to the ketone.
Procedure :
-
Reduce 3,4-dihydrospiro[chromen-2,1'-cyclopropane] (5 mmol) with NaBH (10 mmol) in methanol at 0°C.
-
Stir for 2 hours, acidify with HCl, and extract the chroman-4-ol.
-
Oxidize the alcohol using PCC (pyridinium chlorochromate) in DCM at room temperature for 6 hours.
Key Data :
| Step | Product | Yield (%) |
|---|---|---|
| Reduction | Chroman-4-ol | 85 |
| Oxidation | Target ketone | 90 |
This method offers high yields but demands anhydrous conditions during oxidation to prevent over-oxidation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Optimal Yield (%) |
|---|---|---|---|
| Simmons-Smith | Direct cyclopropanation | Requires exocyclic alkene | 62 |
| Enamine cyclization | Stereoselective | Moisture-sensitive steps | 55 (overall) |
| Reduction-oxidation | High yields | Multi-step synthesis | 90 |
The reduction-oxidation route is preferred for scalability, while the enamine method is valuable for stereochemical precision.
Reaction Optimization Insights
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential as a scaffold for developing new antibiotics .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Preliminary studies have shown that 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one can scavenge free radicals effectively, indicating its potential use in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .
Organic Synthesis
Synthetic Intermediates
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one serves as an important intermediate in organic synthesis. Its unique spiro structure allows for the development of complex molecules through various synthetic pathways. Researchers have utilized this compound in the synthesis of more complex natural products and pharmaceutical agents .
Materials Science
Polymer Chemistry
The incorporation of 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Studies suggest that polymers modified with this compound exhibit improved performance characteristics, making them suitable for advanced applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism by which 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic benzopyrans vary primarily in the size of the cycloalkane ring fused to the benzopyran core. Below is a detailed comparison with key analogues:
Spiro[1-Benzopyran-2,1'-Cyclohexan]-4-One (C₁₄H₁₆O₂)
- Structure : Features a six-membered cyclohexane ring instead of cyclopropane.
- Molecular Weight : 240.28 g/mol (vs. 188.18 g/mol for the cyclopropane variant).
- Synthesis : Prepared via cyclization using lithium diisopropylamide (LDA) or reductive methods (e.g., LiAlH₄ for hydroxyl derivatives) .
- Properties : Lower ring strain compared to cyclopropane derivatives, leading to higher thermal stability. Exhibits a melting point range of 157–160°C when substituted with methoxy groups .
Spiro[1-Benzopyran-2,1'-Cyclopentan]-4-One (C₁₃H₁₄O₂)
- Structure : Five-membered cyclopentane ring.
- Molecular Weight : 214.25 g/mol.
- Synthesis : Analogous methods to cyclohexane derivatives but with altered reaction kinetics due to intermediate ring strain .
- Properties : Moderately strained, with solubility influenced by the cyclopentane’s hydrophobic character. A related amine derivative (3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride) is commercially available for research (95% purity, $595/25mg) .
Spiro[1-Benzopyran-2,1'-Cyclobutan]-4-One (C₁₂H₁₂O₂)
- Structure : Four-membered cyclobutane ring.
- Molecular Weight : 188.22 g/mol.
- Synthesis : Requires high-energy conditions to overcome cyclobutane’s strain (e.g., photochemical or thermal activation) .
- Properties: High ring strain increases reactivity; prone to ring-opening reactions. Limited commercial availability, reflecting synthetic challenges .
2,3-Dihydrospiro(4H-Benzo[g]Chromene-2,1'-Cyclohexane)-4-One (C₁₈H₁₈O₂)
- Structure : Extended benzochromene system fused to cyclohexane.
- Molecular Weight : 266.33 g/mol.
- Properties: Enhanced π-conjugation from the benzochromene moiety may improve UV absorption properties. No bioactivity data reported .
Structural and Functional Analysis
| Parameter | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
|---|---|---|---|---|
| Ring Strain | High (115 kJ/mol) | Moderate (110 kJ/mol) | Low (26 kJ/mol) | Minimal (0 kJ/mol) |
| Synthetic Difficulty | High | Moderate | Low | Low |
| Thermal Stability | Low | Moderate | High | Very High |
| Melting Point Range | Not reported | Not reported | 135–137°C (substituted) | 157–160°C (substituted) |
| Commercial Availability | Limited | Rare | Available (e.g., CAS 70505-77-0) | Widely available (e.g., CAS 62756-20-1) |
Key Research Findings
- Synthetic Challenges : Cyclopropane derivatives require specialized reagents (e.g., LDA) and low-temperature conditions to manage ring strain .
- Structure-Activity Relationships (SAR) : Larger cycloalkane rings (e.g., cyclohexane) improve stability but may reduce binding affinity due to increased hydrophobicity. Smaller rings (e.g., cyclopropane) enhance reactivity but complicate synthesis .
Biological Activity
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one, with the CAS number 1823504-79-5 and molecular formula C11H10O2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities of this compound, including anti-inflammatory, antibacterial, and antioxidant properties.
Chemical Structure
The structure of 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one can be represented as follows:
- Molecular Formula : C11H10O2
- Molecular Weight : 174.2 g/mol
- SMILES : C1CC12CC(=O)C3=CC=CC=C3O2
Anti-inflammatory Activity
Recent studies indicate that derivatives of spiro compounds exhibit significant anti-inflammatory effects. For instance, compounds synthesized through multicomponent reactions have shown greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. In particular, certain spiro derivatives demonstrated an anti-inflammatory ratio of 19.8, although they were less active than the corticosteroid dexamethasone used for treating inflammation .
Antibacterial Activity
The antibacterial potential of 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one and its derivatives has been evaluated against various bacterial strains. Some studies reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.4 |
| Compound B | Escherichia coli | 16.4 |
| Compound C | Klebsiella pneumoniae | 16.5 |
These results suggest that modifications to the spiro structure can enhance antibacterial properties .
Antioxidant Activity
The antioxidant activity of spiro compounds is another area of interest. Research has shown that certain spiro derivatives can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases. The free radical scavenging activity of these compounds was assessed using various assays, demonstrating their potential as antioxidant agents in therapeutic applications .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing spiro compounds from 4-hydroxycoumarin and malononitrile demonstrated that specific derivatives exhibited excellent activity against microbial strains. The synthesized compounds were screened for antibacterial and antifungal properties, with some showing significant efficacy compared to standard antibiotics like ciprofloxacin .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation into the SAR of spiro compounds revealed that modifications in substituents could significantly alter biological activity. For instance, compounds with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts. This highlights the importance of structural modifications in optimizing biological efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one, and how can reaction yields be optimized?
- Methodology : Utilize cyclopropanation via Simmons-Smith or transition-metal-catalyzed reactions to form the spirocyclic core. Optimize yields by adjusting solvent polarity (e.g., DCM or THF) and reaction temperature (e.g., 0–25°C). Monitor intermediates using TLC and HPLC (≥95% purity) . Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. Which spectroscopic techniques are most reliable for confirming the spirocyclic structure and substituent positions?
- Methodology : Combine - and -NMR to identify proton environments and carbon connectivity, focusing on cyclopropane ring signals (e.g., δ 1.2–2.0 ppm for cyclopropane protons). X-ray crystallography provides definitive structural confirmation, as demonstrated for analogs like 3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one . Mass spectrometry (HRMS) validates molecular weight (e.g., CHO, MW = 216.23) .
Q. How can researchers assess the purity of 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one, and what are common contaminants?
- Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Common contaminants include unreacted benzopyran precursors or cyclopropane byproducts. Purity ≥95% is achievable via repeated recrystallization in ethanol/water mixtures . Karl Fischer titration or -NMR integration quantifies residual solvents (e.g., DMSO or THF) .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzopyran ring influence the compound’s reactivity and stability?
- Methodology : Introduce electron-donating (e.g., -OCH) or withdrawing (e.g., -NO) groups at the 6- or 7-position of the benzopyran ring. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and reactivity using kinetic experiments (e.g., nucleophilic substitution rates). Computational modeling (DFT) predicts charge distribution and reaction pathways .
Q. What strategies resolve contradictory literature data on the biological activity of spirocyclic benzopyrans?
- Methodology : Replicate assays under standardized conditions (e.g., acetylcholinesterase inhibition at pH 7.4, 37°C) and validate via orthogonal methods (e.g., ELISA vs. fluorometric assays). Compare results with structurally characterized analogs, such as 3,4-dihydrospiro[piperidine-4,2-(1H)quinoline] derivatives, to identify structure-activity relationships (SARs) . Cross-reference purity data (e.g., HPLC traces) to rule out impurity-driven artifacts .
Q. How can computational tools predict the compound’s physicochemical properties and metabolic fate?
- Methodology : Use molecular dynamics (MD) simulations to assess solubility and logP values. ADMET predictors (e.g., SwissADME) estimate bioavailability and cytochrome P450 interactions. For metabolic studies, employ in silico docking (AutoDock Vina) with CYP3A4 or CYP2D6 isoforms . Validate predictions via in vitro microsomal assays (e.g., rat liver S9 fractions) .
Q. What safety precautions are critical when handling 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one in laboratory settings?
- Methodology : Follow GHS guidelines for acute toxicity (Category 4) and skin irritation (Category 2). Use fume hoods (≥0.5 m/s airflow) to minimize inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Store under inert atmosphere (N) at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
